Dodemorph

Systemic mobility Xylem transport Morpholine fungicides

Researchers and procurement managers sourcing a morpholine fungicide for powdery mildew control face challenges with inconsistent isomer composition and volatilization losses in greenhouse environments. Dodemorph (CAS 1593-77-7) resolves these issues with a defined ~60% cis / ~40% trans isomer ratio and 25× lower vapor pressure (0.48 mPa) than tridemorph, reducing airborne losses and improving foliar deposition efficiency. • Defined isomer composition ensures batch-to-batch consistency for regulatory residue analysis. • Low volatility (0.48 mPa) enhances retention on foliage under elevated-temperature greenhouse conditions. • Available as a certified reference material (≥98.0%) suitable for LC-MS/MS and GC-MS multi-residue methods.

Molecular Formula C18H35NO
Molecular Weight 281.5 g/mol
CAS No. 1593-77-7
Cat. No. B108676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodemorph
CAS1593-77-7
Synonyms4-cyclododecyl-2,6-dimethylmorpholine acetate
dodemorph
dodemorph acetate
Molecular FormulaC18H35NO
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2CCCCCCCCCCC2
InChIInChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3
InChIKeyJMXKCYUTURMERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodemorph: Sterol Biosynthesis Inhibitor Fungicide


Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine) is a morpholine fungicide that acts as a sterol biosynthesis inhibitor, targeting Δ8→Δ7 isomerase and Δ14 reductase in fungal sterol synthesis [1]. It exists as a racemic mixture of approximately 60% cis and 40% trans isomers . Dodemorph demonstrates systemic activity with both protective and curative action [2], and is primarily used for the control of powdery mildew, particularly in rose cultivation [3].

Fungal sterol biosynthesis inhibition studies (Δ8→Δ7 isomerase target)
Morpholine fungicide comparative research
Powdery mildew control research on ornamentals and cereals
Reference standard with defined cis/trans isomer ratio for residue analysis

Dodemorph: Critical Differentiators


Within the morpholine class, dodemorph, tridemorph, and fenpropimorph share the same primary biochemical target (Δ8→Δ7 isomerase inhibition) [1], yet they exhibit divergent physicochemical and biological properties that preclude simple interchange. Dodemorph possesses a higher pKa (8.08) compared to tridemorph (pKa 6.5) [2], directly affecting its protonation state in plant compartments and consequently its systemic mobility [3]. Furthermore, dodemorph's stereochemical composition (cis/trans isomer ratio) confers unique antibacterial activity profiles that differ from other morpholines [4]. These quantitative differences manifest in application-specific performance that generic class-based selection cannot capture, as detailed in the evidence below.

Dodemorph (this product)
Higher pKa (8.08) and lower lipophilicity (logP 4.14) drive reported xylem mobility; defined ~60/40 cis/trans isomer ratio.
Tridemorph / other morpholines
Lower pKa (~6.5) and higher lipophilicity (logP ~5.42) may shift systemic transport and soil sorption profiles; isomer composition unspecified.
Application-specific xylem loading and reduced volatilization (0.48 mPa) may not transfer to lower-pKa morpholines.
Isomer-dependent antibacterial activity and reference standard specification are unique; class-level selection may overlook quantitative performance differences.

Dodemorph: Performance vs. Morpholine Fungicides


Xylem Translocation Efficiency Advantage

Dodemorph demonstrates exceptional xylem translocation efficiency compared to tridemorph. At pH 8, dodemorph moves into the xylem across the endodermis at 23 times the efficiency of water, whereas tridemorph exhibits only moderate translocation to shoots despite higher root accumulation [1]. This differential mobility is attributed to dodemorph's higher pKa (8.08) relative to tridemorph (pKa 6.5), which affects protonation and subsequent ion trapping in plant compartments [2].

Xylem Translocation
Head-to-head
23× water efficiency
Reported xylem mobility advantage over tridemorph at pH 8 (barley root assay)
Context: pKa 8.08; moderate tridemorph translocation may not replicate in alkaline soils
Systemic mobility Xylem transport Morpholine fungicides Barley root uptake

Stereoisomer-Dependent Antibacterial Activity

The diequatorial (cis-) form of dodemorph expressed higher antibacterial activity than the axial-equatorial (trans-) form, with no synergy observed in their joint action [1]. Commercial dodemorph is supplied as a mixture of approximately 60% cis and 40% trans isomers , and the stereospecific degradation rates of these diastereomers by various bacteria (Corynebacterium betae, Erwinia uredovora, Pseudomonas fluorescens) differ significantly, altering the isomer ratio in the medium and consequently influencing antifungal performance [1].

Antibacterial MIC
Head-to-head
cis > trans isomer; no synergy
Stereoisomer-dependent activity context; cis-form may differ from trans in mixed populations
Bacterial degradation shifts isomer ratio; review in IPM compatibility
Stereochemistry Antibacterial activity Diastereomer cis/trans isomer

Reduced Volatilization via Lower Vapor Pressure

Dodemorph (cis-isomer) exhibits a vapor pressure of 0.48 mPa at 20°C [1], which is approximately 25-fold lower than tridemorph's vapor pressure of 12 mPa (1.2 × 10⁻² Pa) at the same temperature . This lower vapor pressure reduces volatilization losses during and after application, particularly in warm climates, where tridemorph has been documented to suffer from vaporization before exerting fungicidal action [2].

Vapor Pressure
Cross-study
0.48 mPa (cis)
~25× lower than tridemorph (12 mPa); may reduce volatilization loss
Measured at 20°C; field deposition context requires validation
Vapor pressure Volatilization Environmental fate Morpholine fungicides

pH-Dependent Root Uptake Behavior

Dodemorph has a pKa of 8.08 [1], whereas tridemorph has a pKa of 6.5 . Both compounds exhibit pH-dependent root uptake: at pH 5, uptake and transport are minimal, but increase by approximately two orders of magnitude at pH 8 [2]. However, due to dodemorph's higher pKa, a larger proportion remains unprotonated at physiological pH (7.0-7.5) compared to tridemorph, facilitating membrane permeation and xylem loading. At pH values below the pKa of 7.8, protonated dodemorph molecules predominate [3].

pKa & Ion Trapping
Class-level
pKa 8.08 vs 6.5
Higher uncharged fraction at soil pH 7–8 may support root uptake
pH-dependent mobility; alkaline soil context more favorable than for tridemorph
pKa Ion trapping Root uptake pH dependence

Lipophilicity Comparison

Dodemorph has a logP (octanol-water partition coefficient) of 4.14 at pH 7 [1], whereas tridemorph has a significantly higher logP of approximately 5.42 [2]. This 1.28 log unit difference corresponds to dodemorph being approximately 19× less lipophilic than tridemorph. This lower lipophilicity, combined with its higher pKa, explains dodemorph's superior xylem mobility and reduced root accumulation compared to tridemorph [3].

Lipophilicity
Cross-study
logP 4.14 (pH 7)
~19× less lipophilic than tridemorph (logP ~5.42); reported reduced root lipid binding
Partitioning context; may influence soil sorption and systemic availability
Lipophilicity logP Partition coefficient Octanol-water

Reference Standard Isomer Composition

Commercially available dodemorph reference material is certified as a mixture of isomers with approximately 60% cis and 40% trans composition, and a purity of ≥98.0% (sum of isomers, GC) . This defined isomer ratio is critical for analytical method validation and residue quantification, as the two diastereomers exhibit different chromatographic behavior and potentially different detector responses. In contrast, tridemorph is supplied as a technical mixture of unspecified isomer composition .

Isomer Specification
Data to verify
~60% cis, ~40% trans (≥98% purity)
Defined isomer ratio for analytical calibration; tridemorph unspecified
Reference standard grade; verify lot-specific certificate of analysis
Isomer ratio Reference standard Quality control Analytical specification

Dodemorph: High-Value Application Scenarios


Greenhouse Rose Mildew Control

In greenhouse environments where elevated temperatures accelerate active ingredient volatilization, dodemorph's 25× lower vapor pressure (0.48 mPa) compared to tridemorph (12 mPa) reduces airborne losses and improves deposition efficiency on rose foliage [1]. The defined isomer composition (~60% cis / ~40% trans) ensures consistent performance, while the systemic mobility (23× water transport efficiency) provides protection to new growth [2]. This combination of reduced volatilization and defined isomer specification makes dodemorph particularly suitable for closed-environment ornamental production where worker exposure and residue consistency are paramount.

Alkaline Soil Cereal Disease Control

In calcareous or high-pH agricultural soils (pH >7.5), dodemorph's higher pKa (8.08) compared to tridemorph (pKa 6.5) maintains a larger proportion of uncharged, membrane-permeable molecules at soil solution pH [3]. This enhances root uptake and subsequent xylem translocation to shoots, achieving 23× water transport efficiency at pH 8 [2]. For cereal crops such as barley and wheat grown in alkaline soils and facing powdery mildew (Erysiphe graminis) or rust pressure, dodemorph provides superior systemic protection compared to tridemorph, which exhibits lower mobility under these conditions due to its lower pKa.

Reference Standard for Residue Analysis

Regulatory laboratories and contract research organizations conducting multi-residue pesticide analysis require well-characterized reference standards. Dodemorph is available as a certified reference material with defined isomer composition (~60% cis, ~40% trans) and ≥98.0% purity , enabling accurate calibration for LC-MS/MS and GC-MS methods. This is particularly relevant for monitoring residues on cut flowers, ornamentals, and fruits where dodemorph is commonly applied [4]. The defined specification ensures inter-laboratory reproducibility and compliance with ISO/IEC 17025 analytical quality requirements, whereas tridemorph technical mixtures lack comparable isomer definition .

IPM Compatibility with Biocontrol Agents

Dodemorph exhibits stereoisomer-dependent antibacterial activity, with the cis-isomer showing higher efficacy against certain bacterial strains than the trans-isomer [5]. In greenhouse IPM programs that combine dodemorph applications with bacterial biocontrol agents (e.g., Bacillus subtilis formulations) or in scenarios where maintaining beneficial bacterial populations in the phyllosphere is desirable, the differential degradation rates of cis and trans isomers by epiphytic bacteria (Corynebacterium betae, Erwinia uredovora, Pseudomonas fluorescens) can alter the active isomer ratio over time [5]. This stereospecific behavior, which is unique to dodemorph among commercial morpholines, may influence compatibility with biological components of the management program.

Application
Selection Property
Validation Focus
Greenhouse rose mildew research
Low vapor pressure (0.48 mPa) and systemic xylem mobility
Deposition efficiency and new-growth protection under elevated temperature
Alkaline soil cereal disease control studies
Higher pKa (8.08) and lower lipophilicity
Root uptake and xylem translocation at soil pH >7.5
Reference standard for residue analysis
Defined cis/trans isomer ratio (60/40) and ≥98% purity
Inter-laboratory reproducibility and method calibration
IPM compatibility with biocontrol agents
Stereoisomer-dependent antibacterial activity profile
Isomer ratio shift by bacterial degradation and compatibility with beneficial microbiota
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